molecular formula C7H7Br2NO B1268162 2,6-Dibromo-4-methoxyaniline CAS No. 95970-05-1

2,6-Dibromo-4-methoxyaniline

Cat. No. B1268162
CAS RN: 95970-05-1
M. Wt: 280.94 g/mol
InChI Key: JIZVMILRYBKPFN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxyaniline is a significant organic intermediate utilized in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. Its importance lies in its diverse applications across various chemical synthesis pathways, highlighting its versatility and utility in organic chemistry.

Synthesis Analysis

The synthesis of 2,6-Dibromo-4-methoxyaniline typically involves the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, which is produced from 4-aminobenzene sulfonamide and hydrobromic acid. An alternative method involves neutralizing 4-aminobenzene sulfonic acid in water with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt. Finally, 2,6-dibromoaniline is produced by removing the sulfonic group under acidic conditions (Geng Rui-xue, 2004).

Molecular Structure Analysis

Studies on related compounds have provided insights into molecular structures through spectroscopic data and single crystal X-ray diffraction, showcasing the complex interactions and arrangements within these molecules. For instance, compounds involving methoxyaniline units demonstrate intricate molecular structures stabilized by intermolecular interactions and hydrogen bonding, contributing to their chemical stability and reactivity (A. Saeed, Shams-ul Mahmood, H. Ishida, 2011).

Chemical Reactions and Properties

2,6-Dibromo-4-methoxyaniline participates in various chemical reactions, forming the basis for synthesizing heterocycles and other complex organic compounds. The ability to undergo regiospecific allylic bromination and serve as a precursor for further chemical modifications underscores its utility in organic synthesis (Marcos A. P. Martins and, 2003).

Physical Properties Analysis

The physical properties of 2,6-Dibromo-4-methoxyaniline and its derivatives, such as solubility, melting point, and crystallinity, play a crucial role in its applications in chemical synthesis. These properties are often determined through experimental methodologies, including X-ray crystallography and spectroscopic analysis, providing essential data for its handling and utilization in various chemical processes.

Chemical Properties Analysis

The chemical properties of 2,6-Dibromo-4-methoxyaniline, including its reactivity with different chemical agents, stability under various conditions, and participation in electrophilic and nucleophilic reactions, are central to its application in the synthesis of pharmaceuticals and other organic compounds. Its ability to form stable compounds through reactions such as electropolymerization further highlights its versatility in organic chemistry (F. Viva, E. M. Andrade, M. I. Florit, F. Molina, 2002).

Scientific Research Applications

Chemical Synthesis and Intermediate Uses

2,6-Dibromo-4-methoxyaniline serves as a key intermediate in the synthesis of various chemical compounds. Its use in the Skraup-type synthesis process is notable for transforming substituted anilines into bromoquinolines, which are then converted into bromoquinolin-6-ols. These compounds have applications in various fields, including the pharmaceutical industry (Lamberth et al., 2014). Additionally, the compound plays a role in the improved synthesis of other chemicals, such as 5-Ethylsulfonyl-2-methoxyaniline, used in the development of kinase inhibitors and other biologically active compounds (Johnson et al., 2022).

Environmental Applications

In environmental science, derivatives of 2,6-Dibromo-4-methoxyaniline, like methoxyanilines, are examined for their removal from wastewater. Fenton-like oxidation has been evaluated for the degradation of these compounds using alternative sources of iron. This is crucial due to the high toxicity and potential carcinogenic properties of methoxyanilines in aquatic environments (Chaturvedi & Katoch, 2020).

Electropolymerization and Material Science

2,6-Dibromo-4-methoxyaniline is involved in studies of electropolymerization. For instance, the electropolymerization of o-methoxyaniline, a related compound, was studied for its potential applications in creating new materials with specific electrical properties. These studies are significant for the development of novel conductive polymers (Widera et al., 1997).

properties

IUPAC Name

2,6-dibromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVMILRYBKPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337470
Record name 2,6-Dibromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methoxyaniline

CAS RN

95970-05-1
Record name 2,6-Dibromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95970-05-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Cossy, C Poitevin, DG Pardo… - Synthetic …, 1997 - Taylor & Francis
An Easy and Efficient Access to 2-Bromo-4-methoxyaniline Page 1 SYNTHETIC COMMUNICATIONS, 27(20), 3525-3527 (1997) AN EASY AND EFFICIENT ACCESS TO 2-BROMO-4-…
Number of citations: 6 www.tandfonline.com
MP Doyle, MA Van Lente, R Mowat… - The Journal of Organic …, 1980 - ACS Publications
Aromatic amines undergo oxidativesubstitution with copper (II) bromide that is in competition with substitutive deamination when these reactions are performed with tert-butyl nitrite. …
Number of citations: 45 pubs.acs.org
C Popeney, Z Guan - Organometallics, 2005 - ACS Publications
A series of bis-(aryl)-α-diimine ligands were synthesized bearing a range of electron-donating and -withdrawing substituents to systematically investigate the ligand electronic effects on …
Number of citations: 245 pubs.acs.org
JM Chrétien, F Zammattio, E Le Grognec… - The Journal of …, 2005 - ACS Publications
Polymer-supported triorganotin halides were used in the halogenation reaction of aromatic amines. Treatment of aromatic amines with n-butyllithium and polymer-supported organotin …
Number of citations: 68 pubs.acs.org
C Desmarets, G Gontard, AL Cooksy… - Inorganic …, 2014 - ACS Publications
A novel palladium-based metallacage was self-assembled. This nanocage displayed two complementary effects that operate in synergy for guest encapsulation. Indeed, a metal …
Number of citations: 26 pubs.acs.org
PK Chhattise, AV Ramaswamy, SB Waghmode - Tetrahedron Letters, 2008 - Elsevier
Regioselective nuclear bromination of aromatic compounds is investigated with N-bromosuccinimide as the brominating agent under UV irradiation to afford the corresponding …
Number of citations: 76 www.sciencedirect.com
CS Popeney, CM Levins, Z Guan - Organometallics, 2011 - ACS Publications
The synthesis of Ni(II) and Pd(II) cyclophane-based α-diimine olefin polymerization catalysts bearing a range of electron-donating or -withdrawing groups is described. Substituent …
Number of citations: 132 pubs.acs.org
J Limanto - 1997 - dspace.mit.edu
A method previously developed for the regiospecific synthesis of polysubstituted indolines and indoles has been investigated for its utility in organic synthesis. The method relies on the …
Number of citations: 0 dspace.mit.edu
T Wiedemann - 2016 - kops.uni-konstanz.de
Polyethylen stellt in seinen zahlreichen Varianten von HDPE bis LDPE eines der wichtigsten Materialen und Werkstoffe unserer Zeit dar. Jedoch sind auch kurzkettige (funktionalisierte) …
Number of citations: 4 kops.uni-konstanz.de
ICFR Ferreira, MJRP Queiroz, G Kirsch - Tetrahedron, 2003 - Elsevier
New ortho-bromodiarylamines in the benzo[b]thiophene series were prepared by palladium-catalyzed amination, either in the benzene or in the thiophene ring. These were submitted to …
Number of citations: 66 www.sciencedirect.com

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